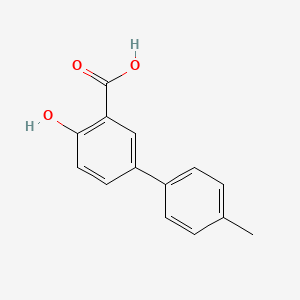

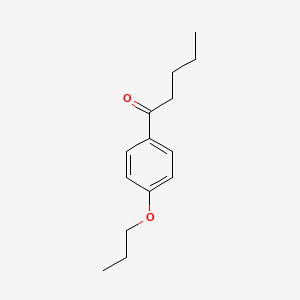

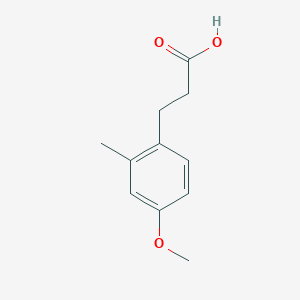

2-hydroxy-5-(4-methylphenyl)benzoic Acid

Descripción general

Descripción

2-Hydroxy-5-(4-methylphenyl)benzoic acid is a compound that is structurally related to various azo-benzoic acids and their derivatives. These compounds are characterized by the presence of an azo group (-N=N-) and a benzoic acid moiety, which can undergo various chemical reactions and exhibit different physical and chemical properties depending on their specific substituents and structural conformations.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of azo-benzoic acids and their precursors. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the use of spectroscopic techniques to confirm the structures of the azo-benzoic acids and their precursors . Another related synthesis method for 2-hydroxy-4-methyl benzoic acid employs acetone and ethyl formate to synthesize formyl acetone, which is then reacted with acetoacetic ester to produce the final product . These methods highlight the versatility of synthetic approaches to obtain compounds with the benzoic acid moiety.

Molecular Structure Analysis

The molecular structure of related azo-benzoic acids has been studied using single-crystal X-ray diffraction, revealing that the orientation of the phenyldiazenyl and carboxylic acid/carboxylate groups can vary between anti and syn conformations . Density functional theory (DFT) calculations have been used to optimize molecular structures and geometries, providing insights into the preferred conformations of these molecules .

Chemical Reactions Analysis

Chemical reactions involving azo-benzoic acids include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The electrochemical reduction of azo-benzoic acids has been shown to follow a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid as final products . These reactions are crucial for understanding the reactivity and potential applications of azo-benzoic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are determined by their molecular structure and the presence of functional groups. Spectroscopic techniques such as UV-VIS, IR, NMR, and MS are used to characterize these compounds . The presence of substituents such as the sulfo group can significantly impact the electrochemical behavior of these compounds . Additionally, the study of the crystal structure provides information on intermolecular interactions, such as hydrogen bonding, which can affect the stability and properties of the compounds .

Aplicaciones Científicas De Investigación

Marine-Derived Fungal Compounds

A study by Xu et al. (2017) identified a new phenyl ether derivative, closely related to 2-hydroxy-5-(4-methylphenyl)benzoic acid, isolated from the marine-derived fungus Aspergillus carneus. This compound demonstrated strong antioxidant activity, hinting at potential applications in fields requiring natural antioxidants, such as food preservation or pharmaceuticals (Xu et al., 2017).

Electrocatalysis and Chemical Bond Study

The electrochemical behavior of compounds structurally similar to this compound has been a subject of investigation, as seen in the work of Mandić et al. (2004). Their study focused on the electrochemical reduction of various benzoic acids, providing insights into the mechanisms of chemical bond cleavage, which could have implications in electrocatalysis and environmental chemistry (Mandić et al., 2004).

Antimicrobial and Enzyme Inhibition

Rasool et al. (2015) explored the antibacterial and enzyme inhibition activities of compounds, including 4-methyl benzoic acids, which are structurally related to this compound. Their findings suggest potential applications in developing new antimicrobial agents and in studying enzyme mechanisms (Rasool et al., 2015).

Mecanismo De Acción

Mode of Action

It’s known that compounds with similar structures can interact with their targets via a variety of mechanisms, such as binding to receptors or enzymes, altering membrane permeability, or modulating gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to exert various effects at the molecular and cellular levels, such as modulating signal transduction, altering cell morphology, and affecting cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-5-(4-methylphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines like TNF-α and IL-6 . Additionally, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, it can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have significant biological effects, necessitating careful monitoring during experiments . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and lipid metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with albumin, which facilitates its transport in the bloodstream . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These factors play a crucial role in determining the compound’s overall impact on cellular function.

Propiedades

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYUQAJKMNTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404896 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43029-70-5 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)